

A Comparative Guide to Vilsmeier-Haack Reagents: 4-Morpholinecarboxaldehyde vs. DMF

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Compound of Interest

Compound Name: 4-Morpholinecarboxaldehyde

Cat. No.: B048038

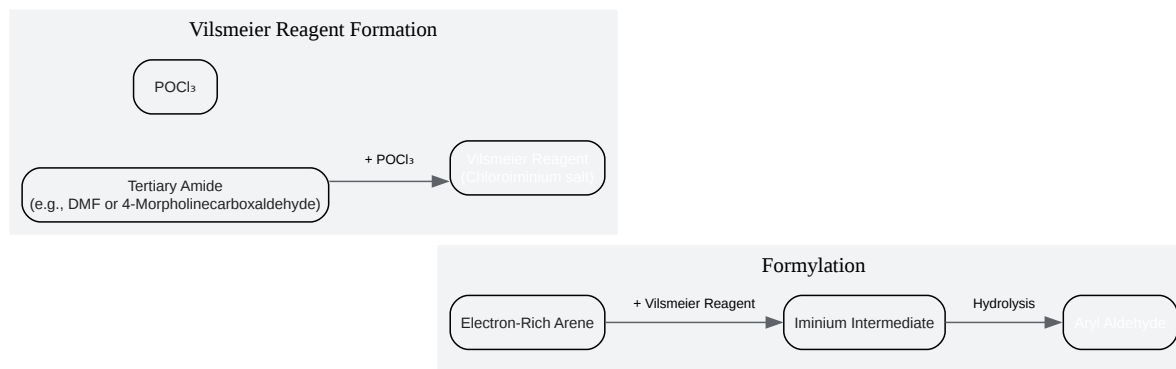
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In the landscape of synthetic organic chemistry, the Vilsmeier-Haack reaction stands as a cornerstone for the formylation of electron-rich aromatic and heteroaromatic compounds. The choice of the formylating agent is pivotal to the success of this transformation, influencing reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth comparison of the traditional reagent, N,N-Dimethylformamide (DMF), with a potential alternative, **4-Morpholinecarboxaldehyde**, in the context of the Vilsmeier-Haack reaction.

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile in an electrophilic aromatic substitution.^{[1][2]} This reagent is typically generated in situ from a tertiary amide and an activating agent, most commonly phosphorus oxychloride (POCl₃).^{[2][3]} The subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.^[3]



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Figure 1: Generalized workflow of the Vilsmeier-Haack reaction.

N,N-Dimethylformamide (DMF): The Established Reagent

DMF, in combination with activating agents like POCl₃ or oxalyl chloride, is the most extensively studied and utilized tertiary amide for the Vilsmeier-Haack reaction.[2][4] Its widespread use is a testament to its reliability and effectiveness across a broad range of substrates.

Performance Characteristics of DMF:



- **Reactivity and Yield:** DMF consistently provides good to excellent yields for the formylation of a wide variety of electron-rich aromatic and heteroaromatic compounds.[4]
- **Substrate Scope:** The DMF-based Vilsmeier reagent is effective for the formylation of activated arenes, such as anilines, phenols, and their derivatives, as well as numerous heterocyclic systems including indoles, pyrroles, and furans.[3][5]

- **Reaction Conditions:** The reaction is typically carried out under mild conditions, often at temperatures ranging from 0 °C to room temperature, although heating may be required for less reactive substrates.[\[4\]](#)

4-Morpholinecarboxaldehyde: A Potential Alternative

4-Morpholinecarboxaldehyde, also known as N-formylmorpholine, presents an intriguing alternative to DMF. While direct comparative studies in the Vilsmeier-Haack reaction are not extensively documented in peer-reviewed literature, an analysis of its structure and properties allows for an informed comparison.

Structural and Property Comparison:

Property	N,N-Dimethylformamide (DMF)	4-Morpholinecarboxaldehyde
Molecular Formula	C ₃ H ₇ NO	C ₅ H ₉ NO ₂
Molecular Weight	73.09 g/mol	115.13 g/mol [1]
Boiling Point	153 °C	236-237 °C [1]
Structure		
Key Features	Acyclic, simple structure	Cyclic, contains an ether linkage
Toxicity	Hepatotoxic, reproductive toxicity concerns [6] [7]	May cause skin sensitization [8] [9]

Inferred Performance of 4-Morpholinecarboxaldehyde:

The presence of the morpholine ring in **4-Morpholinecarboxaldehyde** introduces several factors that could influence its performance in the Vilsmeier-Haack reaction compared to the acyclic DMF.

- **Steric Hindrance:** The cyclic nature of the morpholine moiety might introduce slightly more steric bulk around the nitrogen atom compared to the two methyl groups in DMF. This could

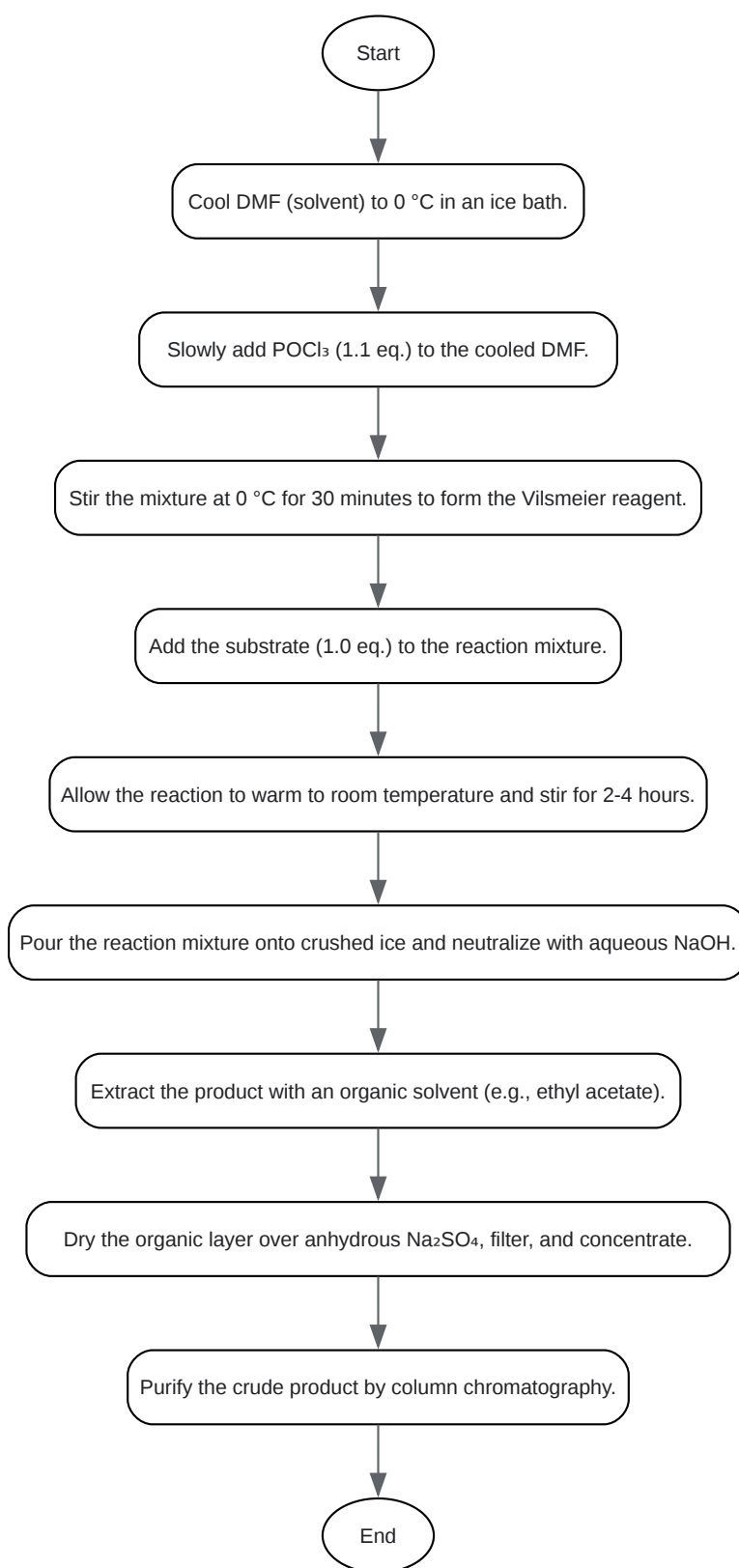
potentially influence the rate of Vilsmeier reagent formation and its subsequent reaction with the aromatic substrate.

- **Electronic Effects:** The oxygen atom in the morpholine ring is an electron-withdrawing group, which could modulate the nucleophilicity of the amide nitrogen. However, the overall electronic environment is complex, and the impact on the reactivity of the resulting Vilsmeier reagent would need experimental validation.
- **Solubility and Stability:** **4-Morpholinecarboxaldehyde** is a stable liquid with good solubility in water and organic solvents, which are favorable properties for a reagent.[\[10\]](#)
- **Potential for Altered Reactivity and Selectivity:** The different steric and electronic profile of the Vilsmeier reagent derived from **4-Morpholinecarboxaldehyde** could potentially lead to altered reactivity or regioselectivity in the formylation of certain substrates. This remains a hypothesis pending experimental investigation.

Experimental Protocols

Standard Protocol for Vilsmeier-Haack Reaction with DMF

This protocol is a representative example for the formylation of an electron-rich heterocycle.

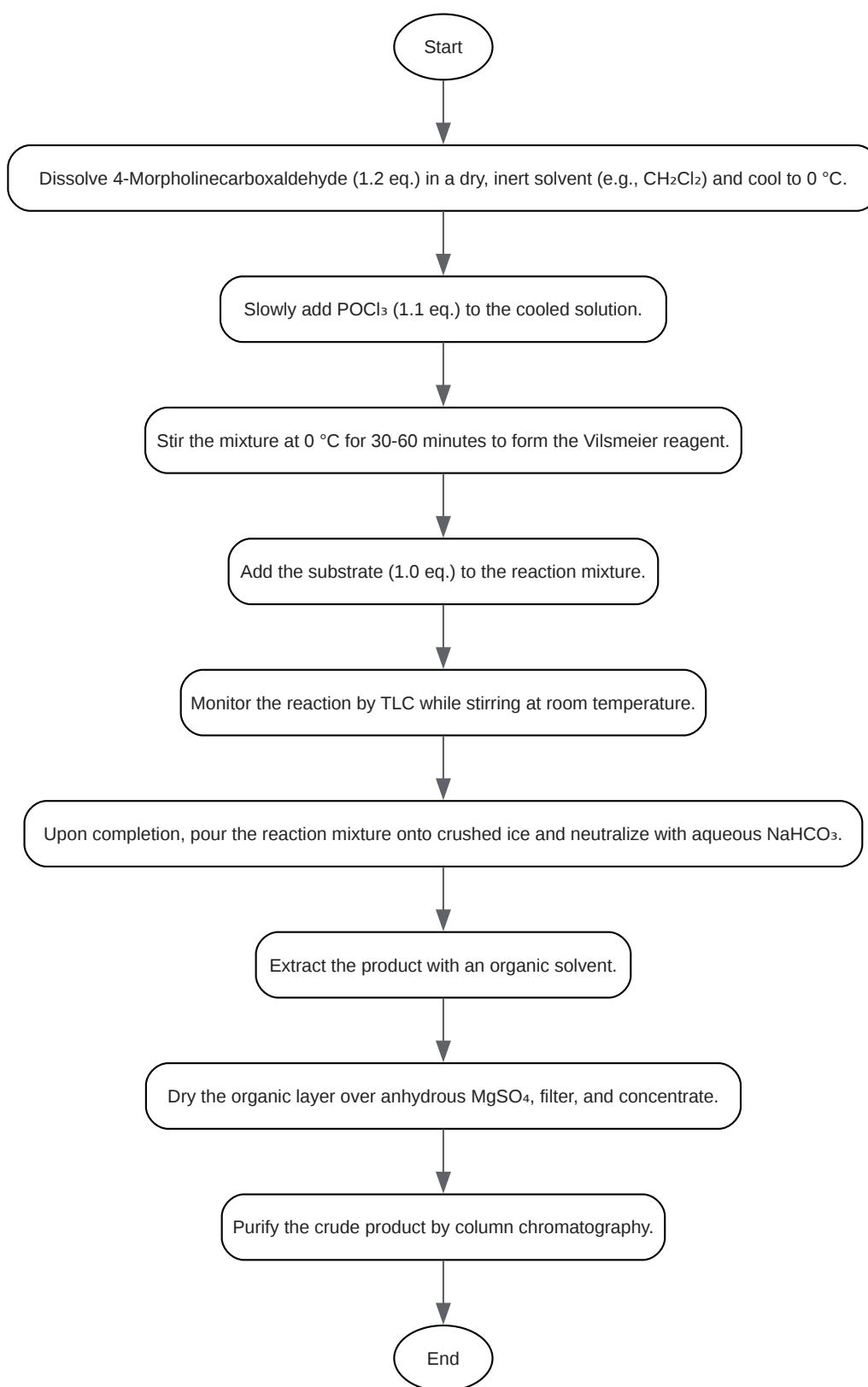


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Figure 2: Experimental workflow for a typical Vilsmeier-Haack reaction using DMF.

Hypothetical Protocol for Vilsmeier-Haack Reaction with 4-Morpholinecarboxaldehyde

Disclaimer: The following protocol is a proposed methodology based on standard Vilsmeier-Haack conditions and has not been experimentally validated due to a lack of specific literature. Researchers should perform small-scale trials to optimize conditions.



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Figure 3: A projected experimental workflow for a Vilsmeier-Haack reaction using **4-Morpholinecarboxaldehyde**.

Conclusion and Future Outlook

DMF remains the well-established and reliable reagent for the Vilsmeier-Haack reaction, supported by a vast body of literature. Its performance and substrate scope are well-understood, making it the go-to choice for most applications.

4-Morpholinecarboxaldehyde, while less studied in this specific context, presents an interesting structural alternative. Based on its chemical properties, it is plausible that it can function as a precursor to a Vilsmeier reagent. However, its relative reactivity, efficiency, and potential for altered selectivity compared to DMF can only be determined through direct experimental comparison. Future research in this area would be valuable to expand the toolkit of reagents for this important transformation, potentially offering advantages in specific applications or with sensitive substrates. The lower reported toxicity of **4-Morpholinecarboxaldehyde** compared to the known hazards of DMF also provides a compelling reason for further investigation.

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